

Head-to-head comparison of Co 101244 and CP-101,606

Author: BenchChem Technical Support Team. **Date:** December 2025

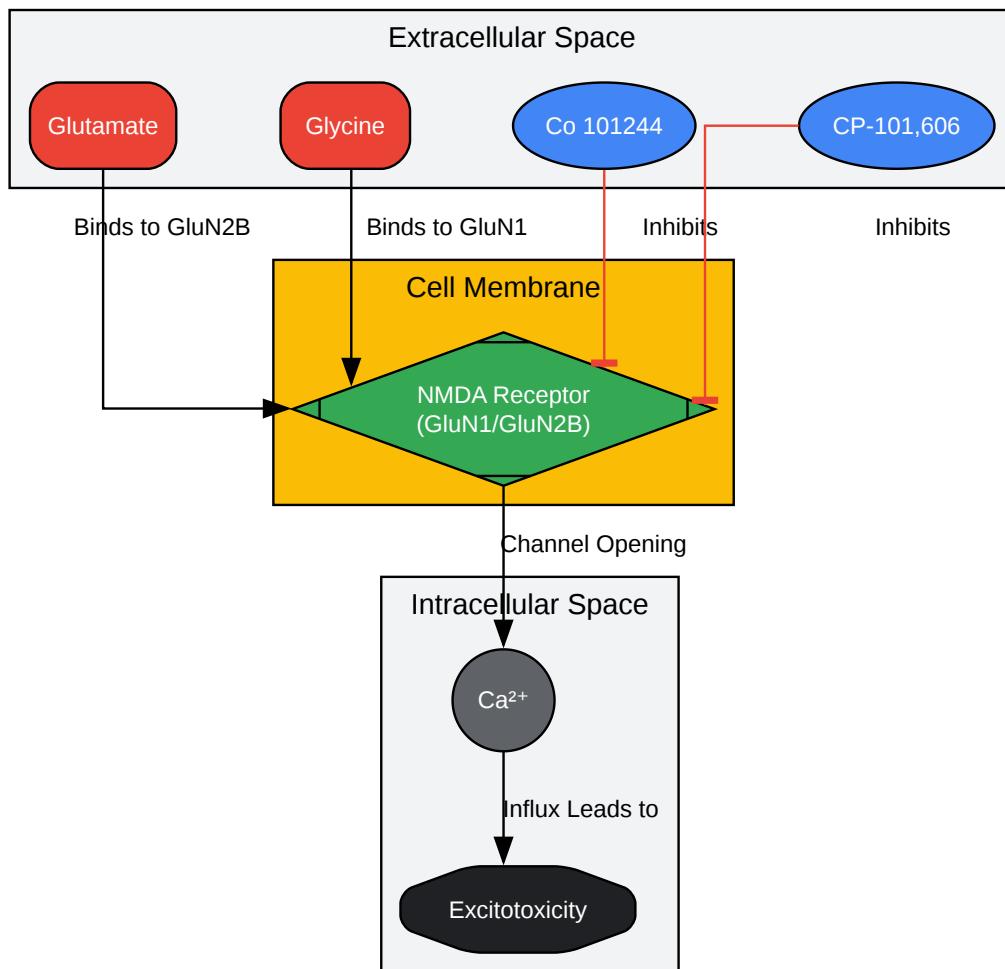
Compound of Interest

Compound Name:	Co 101244
Cat. No.:	B12815975

[Get Quote](#)

Head-to-Head Comparison: Co 101244 vs. CP-101,606

This guide provides a comprehensive, data-driven comparison of two prominent NMDA receptor antagonists, **Co 101244** and CP-101,606. Both compounds are selective for the NR2B subunit, a key player in glutamatergic neurotransmission and a target for therapeutic intervention in a range of neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective biochemical properties, mechanisms of action, and available experimental data.


I. Overview and Mechanism of Action

Co 101244 (also known as PD 174494 or Ro 63-1908) and CP-101,606 (traxoprodil) are potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.^{[1][2][3][4]} The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, is a heteromeric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit composition (GluN2A-D) dictates the receptor's pharmacological and biophysical properties.

Both **Co 101244** and CP-101,606 act as non-competitive antagonists.^{[5][6]} Their mechanism of action involves binding to a site on the NR2B subunit, thereby inhibiting the massive influx of calcium ions that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine).^[7] This inhibitory action is the basis for their neuroprotective effects, as excessive calcium

entry through NMDA receptors is a key event in the excitotoxic cascade leading to neuronal damage in conditions like stroke and traumatic brain injury.[3][7]

Mechanism of Action of NR2B-Selective NMDA Receptor Antagonists

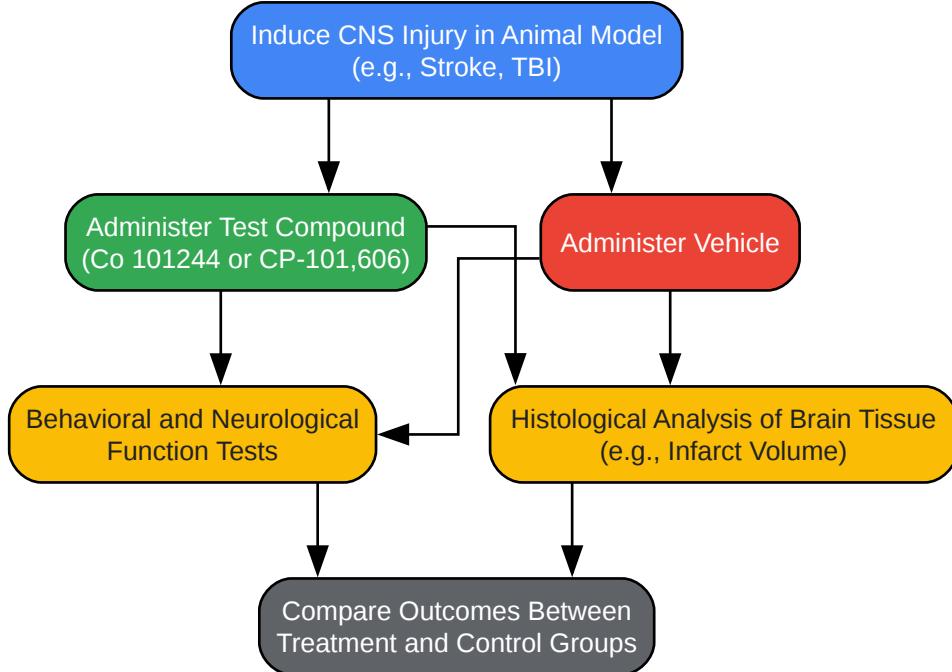
[Click to download full resolution via product page](#)

Caption: Antagonism of the NR2B-containing NMDA receptor by **Co 101244** and CP-101,606.

II. Head-to-Head Comparison of Biochemical and Pharmacological Properties

The following table summarizes the key quantitative data available for **Co 101244** and CP-101,606, facilitating a direct comparison of their potency and selectivity.

Parameter	Co 101244 (PD 174494/Ro 63-1908)	CP-101,606 (Traxoprodil)
Target	GluN2B-containing NMDA receptors	GluN2B-containing NMDA receptors
Mechanism of Action	Non-competitive antagonist	Non-competitive antagonist
IC ₅₀ (GluN1A/2B)	0.043 μM (43 nM)[4][8][9][10]	11 nM and 35 nM (for glutamate-induced toxicity during and after perfusion, respectively)[7]
Selectivity	>100 μM for GluN1A/2A and GluN1A/2C[4][8][9]	Selective for NR2B over other subunits. Does not protect against glutamate-induced neurotoxicity in cerebellar neurons (up to 10 μM), which have different NMDA receptor subunit compositions.[7]
Chemical Formula	C ₂₁ H ₂₇ NO ₃ · HCl[10]	C ₂₀ H ₂₅ NO ₃ [2]
Molecular Weight	377.9 g/mol [10]	327.42 g/mol [2]


III. Experimental Data and In Vivo Studies

- Neuroprotection: **Co 101244** has demonstrated neuroprotective effects in both in vitro and in vivo models.[4][8] It effectively reduces NMDA-evoked calcium elevations, a key mechanism of its neuroprotective action.[1]
- Anti-dyskinetic Effects: In a study involving a primate model of Parkinson's disease, **Co 101244**, when administered with a high dose of levodopa, showed significant anti-dyskinetic

effects, reducing dyskinesia by 67-71% without compromising the motor benefits of levodopa.[1][6]

- **Neuroprotection in Head Injury:** CP-101,606 was developed by Pfizer for its potential as a neuroprotectant in head injury and has undergone Phase II clinical trials in the US and Phase I trials in Japan for this indication.[7] An open-label study in patients with severe head trauma showed that 80% of patients treated with a 24 to 72-hour infusion of CP-101,606 had a good recovery at the 3-month follow-up.[7]
- **Anti-Parkinsonian and Anti-dyskinetic Effects:** In animal models of Parkinson's disease, CP-101,606 has shown anti-Parkinsonian effects.[3] However, in a study with MPTP-lesioned marmosets, while it modestly potentiated the anti-parkinsonian actions of L-DOPA, it exacerbated L-DOPA-induced dyskinesia at certain doses.[11] Another study in patients with Parkinson's disease found that CP-101,606 suppressed dyskinesia.[12]
- **Antidepressant Effects:** More recent research has suggested that traxoprodil may have rapid-acting antidepressant effects, similar to ketamine.[3] Clinical trials have shown some benefit in patients with treatment-refractory major depressive disorder.[13] However, its clinical development was halted due to findings of EKG abnormalities (QT prolongation).[3]

General Workflow for In Vivo Assessment of Neuroprotection

[Click to download full resolution via product page](#)

Caption: A generalized workflow for evaluating the neuroprotective effects of compounds in animal models.

IV. Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, step-by-step protocols for the synthesis and application of **Co 101244** and CP-101,606 are proprietary or found within detailed primary literature, the following provides an overview of the methodologies commonly employed in the studies cited.

- Objective: To determine the potency and selectivity of the compounds on different NMDA receptor subtypes.
- Methodology:

- Xenopus oocytes are injected with cRNAs encoding for different NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C).
- Two-electrode voltage-clamp recordings are used to measure the currents elicited by the application of NMDA and glycine in the presence and absence of varying concentrations of the antagonist (**Co 101244** or CP-101,606).
- Concentration-response curves are generated to calculate the IC_{50} values for each subunit combination.

• Objective: To assess the ability of the compounds to protect neurons from excitotoxicity.

• Methodology:

- Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared.
- Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate or NMDA.
- The test compound is applied either before, during, or after the excitotoxic insult.
- Neuronal viability is assessed using methods such as lactate dehydrogenase (LDH) release assays or fluorescent live/dead cell staining.

• Objective: To evaluate the *in vivo* efficacy of the compounds in relevant disease models.

• Methodology (Example: Stroke Model):

- A stroke is induced in rodents, often through middle cerebral artery occlusion (MCAO).
- The test compound is administered intravenously or intraperitoneally at various time points relative to the ischemic insult.
- Neurological deficits are assessed using a battery of behavioral tests (e.g., neurological deficit score, rotarod test).
- At the end of the study, the animals are euthanized, and their brains are processed for histological analysis to measure the infarct volume.

V. Summary and Conclusion

Both **Co 101244** and CP-101,606 are potent and selective antagonists of the NR2B subunit of the NMDA receptor, with demonstrated neuroprotective potential. **Co 101244** has shown promise in preclinical models for reducing dyskinesia associated with Parkinson's disease treatment. CP-101,606 has been investigated more extensively in clinical trials for traumatic brain injury and, more recently, for its potential rapid-acting antidepressant effects. However, its clinical development has been hampered by safety concerns related to cardiac function.

The choice between these two compounds for research or therapeutic development would depend on the specific application. **Co 101244** may be a more suitable candidate for indications where modulation of the motor side effects of dopaminergic therapies is desired. CP-101,606, despite its clinical development challenges, remains a valuable tool for investigating the role of the NR2B subunit in depression and neuroprotection. Further research, including direct comparative studies, would be beneficial to fully elucidate the therapeutic potential and relative advantages of these two important pharmacological agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Traxoprodil - Wikipedia [en.wikipedia.org]
- 4. Co 101244 hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. CP-101,606, an NR2B subunit selective NMDA receptor antagonist, inhibits NMDA and injury induced c-fos expression and cortical spreading depression in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. rndsystems.com [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The NR2B-selective NMDA receptor antagonist CP-101,606 exacerbates L-DOPA-induced dyskinesia and provides mild potentiation of anti-parkinsonian effects of L-DOPA in the MPTP-lesioned marmoset model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of a NR2B Selective NMDA Glutamate Antagonist, CP-101,606, on Dyskinesia and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-head comparison of Co 101244 and CP-101,606]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12815975#head-to-head-comparison-of-co-101244-and-cp-101-606]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com